Home > Products > Screening Compounds P63607 > n4,n4-Dimethylcytidine
n4,n4-Dimethylcytidine - 13007-43-7

n4,n4-Dimethylcytidine

Catalog Number: EVT-1712157
CAS Number: 13007-43-7
Molecular Formula: C11H17N3O5
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N4,N4-Dimethylcytidine can be synthesized in the laboratory through chemical methods involving phosphoramidite chemistry. It is also found in certain organisms, particularly within the ribosomal RNA of archaea, where it contributes to the structural integrity and functionality of ribosomes .

Classification

N4,N4-Dimethylcytidine belongs to a class of compounds known as modified nucleosides. These modifications can affect the biochemical properties of nucleic acids, influencing their interactions and stability. The compound is classified under nucleobase modifications that occur naturally or synthetically in RNA .

Synthesis Analysis

Methods

The synthesis of N4,N4-Dimethylcytidine typically employs solid-phase synthesis techniques using phosphoramidite chemistry. This method allows for the incorporation of modified nucleosides into RNA oligonucleotides efficiently.

Technical Details

  1. Starting Materials: The synthesis begins with a protected ribonucleoside derivative.
  2. Methylation: The key step involves selective methylation at the N4 position using methylating agents such as dimethyl sulfate or iodomethane.
  3. Purification: Post-reaction, purification is achieved through methods like silica gel chromatography to isolate the desired product from unreacted materials and by-products .
Molecular Structure Analysis

Structure

N4,N4-Dimethylcytidine has a distinct molecular structure where two methyl groups are attached to the nitrogen atom at the 4-position of cytidine. This alteration can affect hydrogen bonding and base pairing within RNA structures.

Data

  • Molecular Formula: C₁₁H₁₅N₃O₄
  • Molecular Weight: 253.26 g/mol
  • Chemical Structure: The compound retains a pyrimidine ring structure typical of cytidine, with additional methyl groups influencing its sterics and electronic properties .
Chemical Reactions Analysis

Reactions

N4,N4-Dimethylcytidine participates in various biochemical reactions, particularly in RNA synthesis and modification processes. Its presence can alter enzymatic activities such as those involved in transcription and reverse transcription.

Technical Details

  1. Base Pairing: The methyl groups can impact Watson-Crick base pairing, potentially leading to wobble base pairing configurations that influence RNA stability and function .
  2. Enzymatic Interactions: The presence of methyl groups may also affect how enzymes recognize and interact with RNA substrates, potentially modulating gene expression levels .
Mechanism of Action

Process

The mechanism by which N4,N4-Dimethylcytidine exerts its effects primarily revolves around its incorporation into RNA sequences. This modification can influence:

  • Base Pair Fidelity: Methylation at the N4 position can either stabilize or destabilize base pairing depending on surrounding conditions.
  • Enzyme Recognition: Modified nucleotides may alter how polymerases and other enzymes interact with RNA, affecting transcriptional accuracy and efficiency .

Data

Studies indicate that N4,N4-Dimethylcytidine can lead to increased mutation rates during viral replication due to its impact on reverse transcriptase fidelity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The methyl groups confer unique reactivity profiles compared to unmodified cytidine, affecting its behavior in biochemical assays .
Applications

Scientific Uses

N4,N4-Dimethylcytidine has several applications in molecular biology and biochemistry:

  • RNA Modification Studies: Used to investigate the effects of nucleotide modifications on RNA structure and function.
  • Therapeutic Research: Potential implications in developing antiviral strategies by understanding how modifications affect viral replication mechanisms.
  • Synthetic Biology: Employed in designing RNA molecules with enhanced stability or altered functionality for therapeutic purposes .
Biosynthetic Pathways and Methylation Mechanisms of N4,N4-Dimethylcytidine

Enzymatic Catalysts in Prokaryotic and Eukaryotic N4,N4-Dimethylation

The biosynthesis of N4,N4-dimethylcytidine (m⁴₂C) is catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases (MTases) across biological domains. In prokaryotes, RsmH (MraW) serves as the primary enzyme responsible for converting N4-methylcytidine (m⁴C) to m⁴₂C in ribosomal RNA (rRNA). This enzyme is conserved in bacteria like Escherichia coli, where it modifies the 16S rRNA at position C1402, facilitating ribosomal subunit assembly and translational fidelity [1] [3]. Structurally, RsmH features a catalytic N4N4MTase domain that positions SAM optimally for dimethylation, leveraging conserved motifs like SPPY for cytidine specificity [3] [8].

In eukaryotes, m⁴₂C formation occurs through distinct pathways. Mammalian mitochondrial rRNA undergoes methylation via METTL15, a homolog of bacterial RsmH. METTL15 introduces m⁴C at position C839 of the mitochondrial 12S rRNA, acting as a prerequisite for subsequent dimethylation. Unlike prokaryotic systems, METTL15 requires interaction with mitochondrial ribosomal proteins for substrate recognition, linking dimethylation to oxidative phosphorylation efficiency [2]. Remarkably, bdelloid rotifers have horizontally acquired a bacterial-derived MTase, N4CMT, which catalyzes m⁴₂C formation in genomic DNA. This enzyme uniquely integrates a eukaryotic chromodomain that binds H3K9me3-modified histones, enabling "histone-read-DNA-write" functionality to silence transposable elements [8].

Table 1: Enzymatic Catalysts of m⁴₂C Biosynthesis

OrganismEnzymeSubcellular LocalizationRNA/DNA TargetBiological Role
E. coliRsmH (MraW)Cytoplasm16S rRNA (C1402)Ribosome assembly, translational fidelity
MammalsMETTL15Mitochondria12S rRNA (C839)Mitoribosome biogenesis, OXPHOS regulation
Bdelloid rotifersN4CMTNucleusGenomic DNA (transposons)Transposon silencing, chromatin remodeling

Substrate Specificity of N4-Methyltransferases in Dimethylation Reactions

Substrate recognition by N4-MTases hinges on sequence context, secondary structure, and prior modification states. Bacterial RsmH exclusively targets cytidine residues within the conserved 16S rRNA loop (5'-A/C-C-C1402-U-3'), where the monomethylated m⁴C serves as the obligatory intermediate for dimethylation. Mutational studies confirm that substitutions in this loop abolish methylation, underscoring strict dependence on both sequence and the m⁴C priming step [1] [3].

Eukaryotic MTases exhibit enhanced complexity. METTL15 recognizes a stem-loop structure in mitochondrial 12S rRNA, with specificity dictated by adjacent proteins like FASTKD2. This protein-RNA interaction induces conformational changes that expose C839 for methylation. Similarly, the rotifer N4CMT targets T*A-rich DNA sequences, preferentially methylating cytidines within transposon-flanking regions. Its chromodomain allosterically activates the MTase domain upon binding H3K9me3 histones, coupling chromatin silencing to DNA modification [2] [8].

Notably, m⁴₂C formation disrupts canonical Watson-Crick base pairing. Crystallography reveals that dimethylation forces C1402 into a wobble conformation with guanosine, reducing duplex stability by 30–50% compared to unmodified or m⁴C-containing RNA. This structural perturbation impedes reverse transcriptase fidelity, promoting G→T mutations during cDNA synthesis—a mechanism co-opted by viruses like Zika and HCV to accelerate genetic diversification [1] [3].

Table 2: Structural and Functional Consequences of m⁴₂C Modification

Modification StateBase Pairing PatternDuplex Stability (ΔG, kcal/mol)Biological Implications
Unmodified cytidineCanonical C:G-2.8Standard genetic coding
m⁴CCanonical C:G-2.5Ribosome stabilization, minimal fidelity loss
m⁴₂CWobble-like (2 H-bonds)-1.4Ribosomal assembly defects, RT errors, viral evolution

Kinetic and Thermodynamic Regulation of Sequential Methylation Events

The dimethylation of cytidine is a stepwise process governed by kinetic barriers and allosteric effects. Thermodynamic analyses reveal that the initial m⁴C formation is rate-limiting, with Km values for cytidine ranging from 5–20 μM in bacterial RsmH. Subsequent dimethylation occurs 3–5-fold faster due to SAM-induced conformational changes that enhance substrate affinity. Isothermal titration calorimetry (ITC) data confirm negative cooperativity: SAM binding to the first catalytic site increases the dissociation constant (Kd) for the second SAM molecule by 10-fold, preventing over-methylation [1] [3].

Enzyme processivity further modulates methylation efficiency. RsmH operates distributively, dissociating from RNA after monomethylation. In contrast, METTL15 functions processively, retaining contact with the 12S rRNA substrate until dimethylation is complete. This difference is reflected in catalytic turnover numbers (kcat): 0.8 min⁻¹ for RsmH versus 2.5 min⁻¹ for METTL15 [2] [3].

Reverse transcriptase kinetics highlight functional consequences. HIV-1 RT incorporates thymidine opposite m⁴₂C with 15-fold higher efficiency than opposite unmodified cytidine, yielding error rates of 10⁻³–10⁻⁴. High-fidelity enzymes like AMV-RT stall entirely at m⁴₂C sites, suggesting thermodynamic penalties in polymerase active sites. Molecular dynamics simulations trace this to methyl-induced steric clashes, which reposition the cytidine base into syn conformation, favoring mismatches [1] [3].

Table 3: Kinetic Parameters of m⁴₂C-Related Enzymatic Reactions

EnzymeReactionSubstrateKm (μM)kcat (min⁻¹)Regulatory Mechanism
RsmHm⁴C → m⁴₂Cm⁴C-RNA8.2 ± 1.50.8 ± 0.1SAM-dependent negative cooperativity
METTL15C → m⁴C → m⁴₂CCytidine (12S rRNA)12.4 ± 2.12.5 ± 0.3Processive methylation, protein cofactor activation
HIV-1 RTNucleotide incorporationm⁴₂C template150 ± 25 (dTTP)18 ± 2Error-prone bypass (G→T mutations)

Compound Names Mentioned:

  • N4,N4-Dimethylcytidine (m⁴₂C)
  • N4-Methylcytidine (m⁴C)
  • S-adenosyl methionine (SAM)

Properties

CAS Number

13007-43-7

Product Name

n4,n4-Dimethylcytidine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1

InChI Key

GFCDNWCHLZESES-PEBGCTIMSA-N

SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.